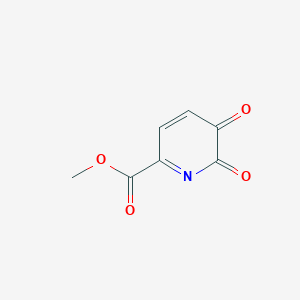
Methyl 5,6-dioxopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,6-dioxopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two keto groups at the 5 and 6 positions and a carboxylate ester group at the 2 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dioxopyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dicarbonyl compounds with ammonia or amines, followed by esterification. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation. The choice of method depends on factors like cost, scalability, and environmental impact.
化学反応の分析
Types of Reactions
Methyl 5,6-dioxopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxypyridine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, hydrazides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), hydrazine (N₂H₄), or primary amines (RNH₂) are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives with modified functional groups, such as hydroxyl, amino, or hydrazide groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.
科学的研究の応用
Methyl 5,6-dioxopyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
作用機序
The mechanism of action of Methyl 5,6-dioxopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, its keto groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
類似化合物との比較
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: This compound has a hydroxyl group instead of a keto group at the 5 position, leading to different chemical reactivity and biological activity.
Methyl 2,3-dioxopyridine-5-carboxylate: The positions of the keto and ester groups are different, resulting in distinct chemical properties and applications.
Methyl 6-aminopyridine-2-carboxylate:
Uniqueness
Methyl 5,6-dioxopyridine-2-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.
特性
分子式 |
C7H5NO4 |
|---|---|
分子量 |
167.12 g/mol |
IUPAC名 |
methyl 5,6-dioxopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3H,1H3 |
InChIキー |
YEIIAOICOVYBMD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=O)C(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12348666.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)

![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)

![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)

![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)


